molecular formula C13H14FN3O3 B2485746 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2097894-29-4

3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2485746
CAS No.: 2097894-29-4
M. Wt: 279.271
InChI Key: BRUVVLMLLZHODW-UHFFFAOYSA-N
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Description

3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a fluoropyridine moiety, a pyrrolidine ring, and an oxazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. The fluoropyridine can be synthesized using methods such as the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . The pyrrolidine ring can be introduced through a cyclization reaction, and the oxazolidinone moiety can be formed via a cyclization reaction involving an amino alcohol and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine and oxazolidinone rings provide additional binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoropyridine derivatives, pyrrolidine-containing molecules, and oxazolidinone-based compounds. Examples include:

Uniqueness

The uniqueness of 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyridine moiety enhances its reactivity and potential for biological interactions, while the pyrrolidine and oxazolidinone rings provide structural stability and additional binding capabilities .

Properties

IUPAC Name

3-[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3/c14-10-5-9(6-15-7-10)12(18)16-2-1-11(8-16)17-3-4-20-13(17)19/h5-7,11H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUVVLMLLZHODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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